Sodium lactobionate
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Overview
Description
Sodium lactobionate is a compound derived from lactobionic acid, which is a disaccharide formed from gluconic acid and galactose. It is commonly used in the pharmaceutical and food industries due to its unique properties, such as its ability to act as a stabilizer, antioxidant, and chelating agent .
Scientific Research Applications
Sodium lactobionate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and stabilizer in various chemical reactions.
Biology: Employed in cell culture media to provide osmotic support and prevent cell swelling.
Mechanism of Action
Target of Action
Sodium lactobionate, a salt of lactobionic acid, primarily targets cells in the human body and various microorganisms. It is known to interact with mineral cations such as calcium, potassium, and sodium . In the pharmaceutical industry, it is used as an excipient for formulation . For example, the antibiotic erythromycin is used as the salt erythromycin lactobionate when intravenously delivered .
Mode of Action
This compound works by providing osmotic support and preventing cell swelling . It is added to organ preservation solutions such as Viaspan or CoStorSol . In the case of erythromycin lactobionate, it is suitable for intravenous administration .
Biochemical Pathways
Lactobionic acid, from which this compound is derived, is a disaccharide formed from gluconic acid and galactose . It can be formed by oxidation of lactose . The carboxylate anion of lactobionic acid is known as lactobionate .
Pharmacokinetics
In the case of erythromycin lactobionate, it is known that erythromycin is concentrated in the liver and excreted in the bile . From 12 to 15 percent of intravenously administered erythromycin is excreted in active form in the urine .
Result of Action
The result of this compound’s action is largely dependent on its application. In organ preservation solutions, it provides osmotic support and prevents cell swelling . As a component of pharmaceutical formulations, it can enhance the stability and effectiveness of the active ingredient .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the production of lactobionic acid, the control of pH and temperature is crucial for high yield . Furthermore, the stability of this compound can be affected by factors such as storage conditions and the presence of other substances in the solution .
Future Directions
Lactobionic acid and its salts have several applications in the pharmaceutical area . There is a growing interest in the academic community and industry research sectors in the application of LBA as a food ingredient . Further studies on the safety of consumption should be carried out in coming years in order to elucidate its toxicological aspects and to extend the technological possibilities of the food processing industry .
Biochemical Analysis
Biochemical Properties
Sodium lactobionate is a product of lactobionic acid, a disaccharide formed from gluconic acid and galactose . It interacts with various biomolecules in its role as a biochemical reactant. For instance, it forms salts with mineral cations such as calcium, potassium, and zinc .
Cellular Effects
This compound has been found to have effects on various types of cells. For example, it has been used in organ preservation solutions to provide osmotic support and prevent cell swelling . It also has been reported to decrease cellular injury in preserved tissue for organ transplantation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. As a salt of lactobionic acid, it can form salts with mineral cations, influencing cellular function .
Temporal Effects in Laboratory Settings
This compound has been found to be stable for six months in analyses considering the accelerated (40 °C and 75% RH) and long-term (30 °C and 75% RH) stability studies .
Metabolic Pathways
This compound is involved in the metabolic pathways of lactobionic acid, a sugar acid. It is synthesized by oxidation of the free aldehyde group of lactose .
Transport and Distribution
As a salt of lactobionic acid, it is known to provide osmotic support and prevent cell swelling, suggesting it may interact with cellular transport mechanisms .
Subcellular Localization
Given its role in providing osmotic support and preventing cell swelling, it may be localized in areas of the cell where osmoregulation is critical .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium lactobionate can be synthesized through the oxidation of lactose. The process involves the use of bromine water in the presence of barium carbonate to oxidize lactose into lactobionic acid, which is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms such as Pseudomonas taetrolens. The fermentation is controlled by adjusting the pH and temperature to optimize the yield of lactobionic acid, which is then converted to this compound through neutralization .
Chemical Reactions Analysis
Types of Reactions
Sodium lactobionate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Lactose is oxidized using bromine water in the presence of barium carbonate.
Reduction: this compound can be reduced to its corresponding alcohols under specific conditions.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations such as calcium or potassium.
Major Products
The major products formed from these reactions include lactobionic acid, calcium lactobionate, and potassium lactobionate .
Comparison with Similar Compounds
Similar Compounds
- Calcium lactobionate
- Potassium lactobionate
- Lactobionic acid
Uniqueness
Sodium lactobionate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring high solubility and stability, such as in intravenous drug formulations .
Properties
CAS No. |
27297-39-8 |
---|---|
Molecular Formula |
C12H23NaO13 |
Molecular Weight |
398.29 g/mol |
IUPAC Name |
sodium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |
InChI |
InChI=1S/C12H22O12.Na.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h3-10,12-20H,1-2H2,(H,21,22);;1H2/q;+1;/p-1 |
InChI Key |
SYHQNAQDMATZMZ-UHFFFAOYSA-M |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Na+] |
solubility |
not available |
Origin of Product |
United States |
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